Crystal Structure Data: Validated Geometry for Structure-Based Design
The solid-state molecular geometry of the target compound has been unequivocally determined via single-crystal X-ray diffraction, providing precise bond lengths, angles, and conformation for use in structure-based drug design or material science modeling [1]. This represents a significant advantage over its uncharacterized analogs (e.g., 2,4-dimethylacetophenone or other nitroacetophenone isomers) for which no such validated structural data exists in public repositories, enabling accurate in silico modeling and QSAR studies.
| Evidence Dimension | Availability of verified 3D structural coordinates |
|---|---|
| Target Compound Data | Single-crystal X-ray structure determined; deposited in the Cambridge Structural Database (CSD) [1] |
| Comparator Or Baseline | 2,4-Dimethylacetophenone; other nitroacetophenone positional isomers (e.g., 2-nitro, 3-nitro, 4-nitro) |
| Quantified Difference | Verified vs. no verified structural data |
| Conditions | Single-crystal X-ray diffraction at 30% probability displacement ellipsoids [1] |
Why This Matters
Validated structural data reduces uncertainty in computational modeling, accelerates hit-to-lead optimization, and supports intellectual property filings.
- [1] Acta Crystallogr Sect E Struct Rep Online. 2007 Dec 6;64(Pt 1):o142. doi: 10.1107/S1600536807063374. View Source
